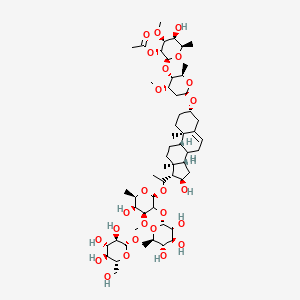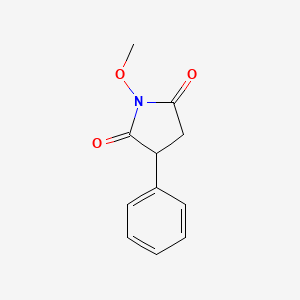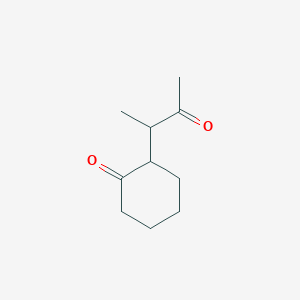
Cyclohexanone, 2-(1-methyl-2-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, also known as 2-Isobutyrylcyclohexanone, is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This compound is characterized by a cyclohexanone ring substituted with a 1-methyl-2-oxopropyl group. It is a colorless to pale yellow liquid with a sweet odor.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-methyl-2-oxopropyl)- can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(1-methyl-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or hydrazines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
Cyclohexanone, 2-(1-methyl-2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
Cyclohexanone, 2-(1-methyl-2-oxopropyl)- can be compared with other similar compounds, such as:
Cyclohexanone, 2-methyl-: This compound has a similar structure but lacks the 1-methyl-2-oxopropyl group, resulting in different chemical properties and reactivity.
Cyclohexanone, 2-(2-methyl-1-oxopropyl)-: This is another isomer with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
67722-25-2 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-(3-oxobutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(8(2)11)9-5-3-4-6-10(9)12/h7,9H,3-6H2,1-2H3 |
InChIキー |
VJOGNGINKKRZFC-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCC1=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)
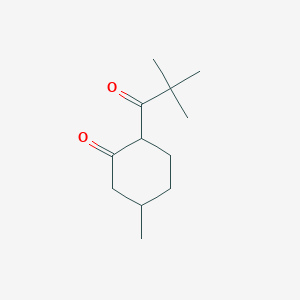
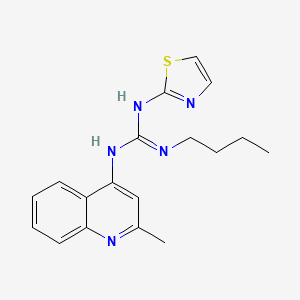
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
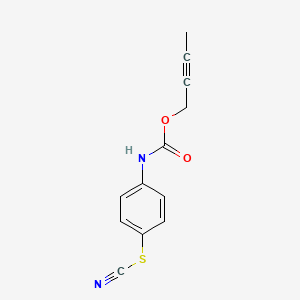
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
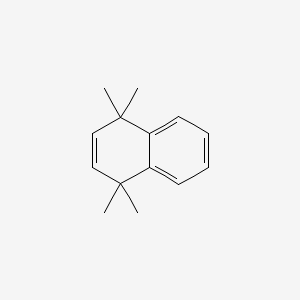
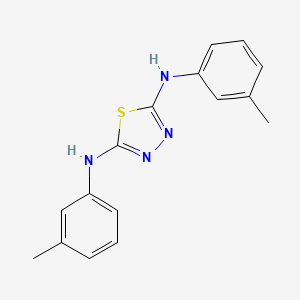

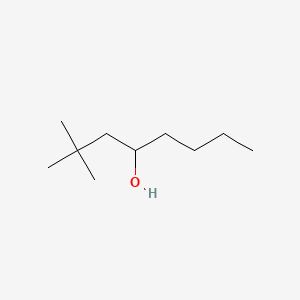

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
